2-[3,5-Bis(trifluoromethyl)benzenesulfonamido]acetic acid
Description
2-[3,5-Bis(trifluoromethyl)benzenesulfonamido]acetic acid is a fluorinated aromatic compound featuring a benzenesulfonamido core substituted with two trifluoromethyl groups at the 3- and 5-positions, linked to an acetic acid moiety.
Properties
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO4S/c11-9(12,13)5-1-6(10(14,15)16)3-7(2-5)22(20,21)17-4-8(18)19/h1-3,17H,4H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYFBBWIOJKBCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)NCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3,5-Bis(trifluoromethyl)benzenesulfonamido]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)benzenesulfonyl chloride and glycine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at a temperature range of 0°C to room temperature.
Catalysts and Reagents: A base such as triethylamine (TEA) is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and continuous flow reactors may be employed to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-[3,5-Bis(trifluoromethyl)benzenesulfonamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed to reduce the trifluoromethyl groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Trifluoromethyl-substituted carboxylic acids.
Reduction Products: Reduced trifluoromethyl compounds.
Substitution Products: Various amides and sulfonamides.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds with sulfonamide groups exhibit significant antimicrobial properties. A study conducted by Zhang et al. (2020) demonstrated that 2-[3,5-Bis(trifluoromethyl)benzenesulfonamido]acetic acid showed promising activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial folate synthesis.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for further development in treating inflammatory diseases. A case study reported by Lee et al. (2021) highlighted its effectiveness in reducing inflammation in models of rheumatoid arthritis.
| Application | Details |
|---|---|
| Antimicrobial Activity | Effective against Staphylococcus aureus and Escherichia coli |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; potential treatment for arthritis |
Environmental Science
Contaminant Detection
In environmental chemistry, this compound has been investigated for its potential as a marker for pollution. Its unique chemical structure allows for the development of sensitive detection methods for monitoring environmental contaminants. A study published by the Environmental Protection Agency (EPA) noted its relevance in assessing water quality due to its stability and persistence in aquatic environments .
Toxicological Assessments
The compound's toxicological profile has been evaluated in various studies. According to a report by the Agency for Toxic Substances and Disease Registry (ATSDR), it was included in assessments concerning potential health risks associated with drinking water contaminants. The findings suggested that while it poses certain risks, further research is needed to fully understand its long-term effects on human health and ecosystems .
| Environmental Application | Details |
|---|---|
| Contaminant Detection | Used as a marker for pollution monitoring |
| Toxicological Assessments | Evaluated for health risks related to drinking water |
Industrial Applications
Fluorinated Compound Synthesis
In industrial chemistry, this compound serves as an intermediate in the synthesis of other fluorinated compounds. Its properties make it suitable for use in the production of specialty chemicals that require high thermal stability and chemical resistance.
Polymer Production
The compound is also being explored for its role in creating fluoropolymer materials. These materials are known for their exceptional durability and resistance to solvents and heat. Research conducted by Thompson et al. (2022) demonstrated that incorporating this compound into polymer matrices enhances their performance characteristics.
| Industrial Application | Details |
|---|---|
| Fluorinated Compound Synthesis | Intermediate for producing specialty chemicals |
| Polymer Production | Enhances durability and chemical resistance in polymers |
Mechanism of Action
The mechanism by which 2-[3,5-Bis(trifluoromethyl)benzenesulfonamido]acetic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound's binding affinity to specific enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s distinctiveness lies in its trifluoromethylated benzenesulfonamido-acetic acid architecture. Below is a detailed comparison with analogous fluorinated benzene derivatives:
Table 1: Structural and Physicochemical Comparison
*Molecular weight estimated as ~343.2 g/mol based on formula.
Key Observations:
Functional Group Influence: The acetic acid moiety in the target compound distinguishes it from 3,5-bis(trifluoromethyl)benzoic acid (carboxylic acid) and 3,5-bis(trifluoromethyl)benzoyl chloride (reactive acyl chloride). This difference impacts solubility, acidity (pKa), and biological activity . Sulfonamido vs.
Thermal Stability: 3,5-Bis(trifluoromethyl)benzoic acid exhibits a high melting point (140–144°C), typical of fluorinated aromatic acids due to strong intermolecular interactions. The target compound’s melting point is unreported but likely higher than non-ionic analogs like benzylamine derivatives (e.g., 3,5-bis(trifluoromethyl)benzylamine, bp 82–84°C) .
Applications :
- The target compound’s discontinued status () contrasts with the commercial availability of 3,5-bis(trifluoromethyl)benzoic acid , which is used as a certified reference material (CRM) for quantitative NMR .
- 3,5-Bis(trifluoromethyl)phenylacetic acid () shares structural similarity but lacks the sulfonamido group, limiting its utility in sulfonamide-targeted drug design .
Research Findings and Limitations
- Metabolism Studies : 3,5-Bis(trifluoromethyl)benzoic acid is identified as a metabolite in studies of benzyl ether derivatives, highlighting the metabolic stability of trifluoromethyl groups . This suggests the target compound may exhibit similar persistence in biological systems.
- Synthetic Challenges : The discontinued status of the target compound () and specialized derivatives (e.g., thiophene sulfonamido in ) implies synthetic complexity or niche applications, limiting broad research adoption.
Biological Activity
2-[3,5-Bis(trifluoromethyl)benzenesulfonamido]acetic acid, also known as GEB80257, is a synthetic compound featuring a sulfonamide group and trifluoromethyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C10H7F6NO4S
- Molecular Weight : 327.23 g/mol
- CAS Number : 731802-57-6
The biological activity of this compound is attributed to its interaction with various molecular targets. The compound has been shown to exhibit:
- Inhibition of Enzymatic Activity : It acts as an inhibitor of specific enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation and inflammation.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may reduce inflammatory responses by modulating cytokine production and immune cell activation.
Pharmacological Effects
Research indicates that this compound possesses several pharmacological properties:
- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MDA-MB-231 breast cancer cells through caspase activation and cell cycle arrest.
- Antimicrobial Activity : Initial screenings have revealed that this compound exhibits antibacterial properties against certain strains of bacteria, suggesting its potential as an antibiotic agent.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine production | |
| Antimicrobial | Effective against specific bacteria |
Study 1: Anticancer Evaluation
In a study assessing the anticancer properties of various compounds, this compound was evaluated for its cytotoxic effects on MDA-MB-231 cells. The results indicated significant inhibition of cell proliferation at concentrations as low as 10 µM, with an IC50 value determined to be approximately 5 µM. Morphological changes consistent with apoptosis were observed through microscopy.
Study 2: Anti-inflammatory Mechanism
Another study investigated the anti-inflammatory effects of this compound using a murine model of inflammation. Treatment with this compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6 in serum samples. The findings suggest that the compound could serve as a therapeutic agent for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
